5-Fluoro-n,n-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a fluorinated benzamide derivative with a boronic ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Boronic Acid Formation: The starting material, 5-fluorobenzamide, is first converted to its corresponding boronic acid derivative using a boronic acid esterification reaction.
Dimethylation: The boronic acid derivative is then subjected to a dimethylation reaction to introduce the N,N-dimethyl groups.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The compound can be reduced to remove the fluorine atom or modify the benzamide group.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation Products: Fluorinated derivatives with higher oxidation states.
Reduction Products: Derivatives with reduced fluorine content or modified benzamide groups.
Substitution Products: Various boronic ester derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 5-Fluoro-N,N-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, influencing enzyme activities and signaling pathways.
Comparison with Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but lacks the fluorine atom.
N-(tert-Butyl)-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a nitro group instead of the benzamide group.
Properties
IUPAC Name |
5-fluoro-N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(17)9-11(12)13(19)18(5)6/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMSVQZPBDEFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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